Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride
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Overview
Description
Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride is a chiral compound with significant potential in various fields of scientific research. Its unique structure, characterized by the presence of a tetrahydrofuran ring and a vinyl group, makes it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a nonpolar solvent and an alkali water solution to facilitate the cyclization reaction . The process involves the reaction of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane, followed by devitrification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereochemistry.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride stands out due to its unique combination of a tetrahydrofuran ring and a vinyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO |
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Molecular Weight |
149.62 g/mol |
IUPAC Name |
(2R,3S)-2-ethenyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-5(7)3-4-8-6;/h2,5-6H,1,3-4,7H2;1H/t5-,6+;/m0./s1 |
InChI Key |
BWAQJMHAMWXPKL-RIHPBJNCSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@H](CCO1)N.Cl |
Canonical SMILES |
C=CC1C(CCO1)N.Cl |
Origin of Product |
United States |
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